molecular formula C7H11Hg B14526918 Cyclohexen-1-ylmethylmercury CAS No. 62355-62-8

Cyclohexen-1-ylmethylmercury

Cat. No.: B14526918
CAS No.: 62355-62-8
M. Wt: 295.75 g/mol
InChI Key: IDWRSCOOYQCZLA-UHFFFAOYSA-N
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Description

Cyclohexen-1-ylmethylmercury (CAS: 10080-39-4), systematically named chloro-1-cyclohexen-1-ylmercury, is an organomercury compound with the molecular formula C₆H₅ClHg and a molecular weight of 317.18 g/mol . Its structure comprises a cyclohexenyl ring bonded to a mercury atom, with a chlorine atom as a substituent (Figure 1).

Properties

CAS No.

62355-62-8

Molecular Formula

C7H11Hg

Molecular Weight

295.75 g/mol

IUPAC Name

cyclohexen-1-ylmethylmercury

InChI

InChI=1S/C7H11.Hg/c1-7-5-3-2-4-6-7;/h5H,1-4,6H2;

InChI Key

IDWRSCOOYQCZLA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C[Hg]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexen-1-ylmethylmercury can be synthesized through the reaction of cyclohexene with methylmercury chloride in the presence of a base. The reaction typically proceeds as follows: [ \text{C}6\text{H}{10} + \text{CH}_3\text{HgCl} \rightarrow \text{C}_6\text{H}_9\text{CH}_2\text{Hg} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of cyclohexenone derivatives.

    Reduction: Reduction reactions can convert this compound to cyclohexylmethylmercury.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the mercury atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under mild conditions.

Major Products Formed:

    Oxidation: Cyclohexenone derivatives.

    Reduction: Cyclohexylmethylmercury.

    Substitution: Various substituted cyclohexenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexen-1-ylmethylmercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce mercury into organic molecules.

    Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and proteins.

    Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.

    Industry: Utilized in the production of certain polymers and as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action of cyclohexen-1-ylmethylmercury involves its ability to form strong bonds with sulfur-containing groups in proteins and enzymes. This interaction can inhibit enzyme activity and disrupt cellular functions. The compound’s reactivity is primarily due to the presence of the mercury atom, which can form covalent bonds with thiol groups in biological molecules.

Comparison with Similar Compounds

Structural Features :

  • Mercury-chlorine bond : Polar and labile, enabling ligand-exchange reactions under specific conditions.

Comparison with Similar Organomercury Compounds

To contextualize Cyclohexen-1-ylmethylmercury’s properties, we compare it with structurally analogous organomercury compounds (Table 1).

Table 1: Comparative Analysis of Organomercury Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity & Applications
This compound C₆H₅ClHg 317.18 Cyclohexenyl + Hg-Cl Limited synthesis applications
Methylmercury chloride CH₃HgCl 251.09 Linear alkyl + Hg-Cl Neurotoxic; environmental pollutant
Phenylmercury acetate C₆H₅HgO₂CCH₃ 336.73 Aromatic + Hg-OAc Fungicide; banned due to toxicity
Cyclohexylmercury chloride C₆H₁₁HgCl 323.23 Saturated cyclohexyl + Hg-Cl Higher stability than unsaturated analogs

Reactivity Differences

  • This compound vs. Methylmercury chloride :

    • The cyclohexenyl group’s unsaturated ring increases steric hindrance and reduces volatility compared to methylmercury’s linear alkyl chain. This may lower environmental mobility but enhance persistence in lipid-rich environments .
    • The Hg-Cl bond in both compounds is susceptible to hydrolysis, but the electron-withdrawing cyclohexenyl group in this compound may slow this process compared to methylmercury .
  • This compound vs. Phenylmercury acetate: The aromatic ring in phenylmercury acetate stabilizes the mercury center via resonance, making it less reactive in ligand-exchange reactions.

Thermodynamic and Environmental Behavior

  • Degradation Pathways: Unlike phenylmercury derivatives, which degrade to inorganic mercury under UV light, this compound’s stability under environmental conditions remains unstudied.

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